molecular formula C14H19NO3S3 B1653127 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate CAS No. 175203-05-1

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

Cat. No.: B1653127
CAS No.: 175203-05-1
M. Wt: 345.5 g/mol
InChI Key: YJGBNGDIAFVSTH-UHFFFAOYSA-N
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Description

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a sulfonate ester featuring a thiophene backbone substituted with a methylsulfinoimidoyl group and a 2,4,6-trimethylbenzenesulfonate moiety. This compound combines a sulfur-rich heterocyclic system with a bulky sulfonate leaving group, making it structurally distinct from simpler thiophene derivatives.

Key properties of this compound likely include:

  • Electronic effects: The methylsulfinoimidoyl group (R-S(=NH)-) may act as an electron-withdrawing substituent, polarizing the thiophene ring.

Properties

IUPAC Name

imino-methyl-thiophen-3-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H7NS2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-8(6)5-2-3-7-4-5/h4-5H,1-3H3,(H,10,11,12);2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBNGDIAFVSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384878
Record name Maybridge1_004756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-05-1
Record name Maybridge1_004756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves several steps. One common method includes the reaction of thiophene with methylsulfinoimidoyl chloride in the presence of a base, followed by sulfonation with 2,4,6-trimethylbenzenesulfonyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinoimidoyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonate group can yield thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-Based Sulfonates
Compound Substituents Key Properties
Target Compound 3-(Methylsulfinoimidoyl), 2,4,6-TMS* High steric bulk, moderate solubility in non-polar solvents, potential thermal stability
2-Thiophenesulfonate (Tosylate) Tosyl group (-SO₃C₆H₄CH₃) High reactivity in SN2 reactions, polar solvent solubility
Benzothiophene Sulfonate Fused benzene-thiophene, sulfonate Enhanced aromatic stability, lower reactivity in substitution vs. thiophenes

*TMS: Trimethylbenzenesulfonate

Key Differences :

  • The 2,4,6-trimethylbenzenesulfonate group is bulkier than tosylates, likely reducing solubility in polar aprotic solvents like DMSO or DMF .
Sulfur-Containing Heterocycles in Catalytic Processes

Evidence from hydrodesulfurization (HDS) studies indicates that thiophene derivatives with bulky substituents exhibit lower reactivity compared to unsubstituted thiophenes. For example, in catalytic upgrading processes, thiophene is converted faster than benzothiophene or dibenzothiophene due to steric and electronic factors . By analogy, the target compound’s bulky sulfonate and methylsulfinoimidoyl groups may hinder its reactivity in HDS or similar catalytic systems.

Reactivity and Stability

Reaction Type Target Compound 2-Thiophenesulfonate Benzothiophene Sulfonate
Nucleophilic Substitution Slow (steric hindrance) Fast (good leaving group) Moderate (aromatic stabilization)
Thermal Stability High (stable sulfonate ester) Moderate High
Catalytic HDS Low conversion (predicted) High conversion Moderate conversion

Notes:

  • The methylsulfinoimidoyl group may participate in tautomerism or coordinate with metal catalysts, unlike simpler sulfonates.
  • The trimethylbenzenesulfonate group’s steric effects could impede access to reactive sites in catalytic systems .

Biological Activity

The compound 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H19NO3S3
  • Molecular Weight : 357.49 g/mol
  • CAS Number : 175203-02-8
PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
LogPNot available
pKaNot available

Research indicates that compounds containing thiophene and sulfonate groups may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with thiophene rings have been shown to scavenge free radicals effectively.
  • Enzyme Inhibition : Certain derivatives can inhibit enzymes such as tyrosinase, which is crucial in melanin production.

Case Studies

  • Tyrosinase Inhibition Study :
    • A study evaluated the inhibitory effects of various thiophene derivatives on mushroom tyrosinase. The results indicated that some analogs exhibited significant inhibition, suggesting potential applications in treating hyperpigmentation disorders.
    • IC50 Values : The most potent analog showed an IC50 value of 1.12 µM, indicating it was significantly more effective than standard inhibitors like kojic acid .
  • Antioxidant Activity Assessment :
    • A range of thiophene compounds was tested for their antioxidant capabilities using DPPH and ABTS assays. Results demonstrated that several derivatives significantly reduced oxidative stress markers in vitro, highlighting their potential as therapeutic agents against oxidative damage .

Summary of Findings

  • Enzyme Inhibition : The compound has shown promise as a tyrosinase inhibitor, with implications for cosmetic and therapeutic applications.
  • Antioxidant Properties : Demonstrated significant antioxidant activity that could protect against cellular damage.
  • Toxicity Concerns : Further studies are needed to evaluate the safety and long-term effects of this compound in biological systems.

Future Directions

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity of the compound.
  • Mechanistic Studies : Exploring the detailed mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Investigating the potential for developing formulations incorporating this compound for dermatological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 2
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

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